3-Methoxy-5-methylpyridin-4-amine
Description
3-Methoxy-5-methylpyridin-4-amine is a pyridine derivative featuring a methoxy group (-OMe) at position 3, a methyl group (-Me) at position 5, and an amine (-NH₂) at position 4. This substitution pattern confers distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-methoxy-5-methylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
YNWBEPBCVMRQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 5-position. The resulting intermediate can then be subjected to nitration followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of 3-Methoxy-5-methylpyridin-4-amine typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-5-methylpyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Methoxy Group Positioning : The 3-methoxy group in the target compound donates electrons via resonance, increasing the basicity of the adjacent amine group compared to analogs like 2-Methoxy-6-methylpyridin-4-amine, where the methoxy group is meta to the amine .
- This contrasts with 5-Methoxy-4-methylpyridin-3-amine, where the methyl group at position 4 creates a different steric profile .
Pharmacological Potential
- Antidepressant Activity: Structural analogs like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine demonstrate serotonin reuptake inhibition, suggesting the target compound could be optimized for similar pathways .
- Antimicrobial Properties : Pyridine derivatives with electron-withdrawing groups (e.g., chlorine) show broad-spectrum activity, whereas the target’s electron-donating groups may favor antifungal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
